Higenamine Hydrobromide
Description
Historical Context and Discovery
The discovery of this compound traces back to systematic investigations of traditional medicinal plants, particularly those from the Aconitum genus. The compound was first identified and isolated from Aconitum japonicum Thunberg in 1976, where it was characterized as a heart-beat regulating compound. This initial discovery marked a significant milestone in natural product chemistry, as researchers recognized the unique structural features and biological activities of this benzylisoquinoline alkaloid.
Following the initial isolation, subsequent research in 1980 led to the extraction of higenamine from ethanolic extracts of lianas, expanding the understanding of its natural distribution. The compound was later re-isolated in 1998 as a racemic mixture containing both S-(-)-higenamine and R-(+)-higenamine enantiomers, providing crucial insights into its stereochemical properties. This stereochemical characterization proved essential for understanding the compound's biological activities and establishing proper analytical methods for its identification and quantification.
The crystallographic analysis of this compound was conducted using X-ray crystallographic techniques, revealing detailed molecular conformations and binding systems. These structural studies demonstrated that the conformation of higenamine molecules and the binding system of the bromine atom were nearly identical to those observed in coclaurine hydrobromide monohydrate, establishing important structural relationships within this class of benzylisoquinoline alkaloids. The enhanced beta-adrenergic stimulating activity of higenamine compared to coclaurine was identified and discussed in these early structural investigations.
Classification in Alkaloid Chemistry
This compound belongs to the benzylisoquinoline class of alkaloids, representing a significant structural category within natural product chemistry. This classification is based on the compound's core structural framework, which consists of a tetrahydroisoquinoline nucleus substituted with a hydroxybenzyl group. The benzylisoquinoline alkaloids constitute an important group of secondary metabolites found predominantly in plant species, with diverse biological activities and pharmacological properties.
Within the broader alkaloid classification system, this compound is specifically categorized as a norcoclaurine derivative, indicating its structural relationship to coclaurine through the absence of a methyl group on the nitrogen atom. This structural modification significantly influences the compound's biological activity profile and chemical reactivity patterns. The norcoclaurine designation reflects the systematic nomenclature used in alkaloid chemistry to denote specific structural modifications and their relationships to parent compounds.
The compound's classification also extends to its recognition as a beta-2 adrenergic receptor agonist, placing it within the broader category of sympathomimetic compounds. This pharmacological classification is directly related to its structural similarity to catecholamines and explains many of its observed biological effects. The structural analogy to endogenous catecholamines provides important insights into the compound's mechanism of action and potential therapeutic applications.
Table 1. Chemical Classification of this compound
| Classification Level | Category | Details |
|---|---|---|
| Primary Class | Alkaloid | Nitrogen-containing natural product |
| Structural Class | Benzylisoquinoline | Tetrahydroisoquinoline with benzyl substitution |
| Specific Type | Norcoclaurine derivative | Demethylated coclaurine analog |
| Pharmacological Class | Beta-2 adrenergic agonist | Sympathomimetic activity |
| Chemical Family | Phenylethylamine derivatives | Related to catecholamine structure |
Nomenclature and Chemical Identity
The nomenclature of this compound follows established conventions in organic chemistry and pharmacological naming systems. The International Union of Pure and Applied Chemistry name for the compound is (1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, which precisely describes its stereochemistry and substitution pattern. This systematic name provides complete structural information including the stereochemical configuration at the chiral center and the specific positions of hydroxyl group substitutions.
Alternative nomenclature systems recognize the compound by various synonyms including norcoclaurine hydrobromide, demethylcoclaurine hydrobromide, and 1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide. These different naming conventions reflect the compound's historical discovery, structural relationships, and various research contexts in which it has been studied. The diversity of names also reflects the compound's presence in different chemical databases and literature sources.
The Chemical Abstracts Service registry number for this compound provides a unique identifier for database searches and regulatory purposes. The compound is registered under multiple Chemical Abstracts Service numbers depending on the specific stereochemical form and salt formation. The most commonly referenced Chemical Abstracts Service number for the racemic mixture is 5843-65-2, while the R-(+)-enantiomer hydrobromide bears the number 106032-52-4.
Table 2. Chemical Identifiers for this compound
| Identifier Type | Value | Notes |
|---|---|---|
| Molecular Formula | C16H18BrNO3 | Hydrobromide salt form |
| Molecular Weight | 352.22 g/mol | Computed value |
| Chemical Abstracts Service Number | 106032-52-4 | R-(+)-enantiomer hydrobromide |
| PubChem Compound Identifier | 12313509 | R-(+)-form database entry |
| InChI Key | KNUKFIRMGSQPEM-PFEQFJNWSA-N | Structural hash identifier |
| SMILES | C1CNC@@HCC3=CC=C(C=C3)O.Br | Structural representation |
Significance in Biochemical Research
This compound has emerged as a compound of considerable significance in contemporary biochemical research, particularly in the fields of epigenetic regulation and enzyme inhibition studies. Recent investigations have identified higenamine as a potent and selective inhibitor of lysine-specific demethylase 1, an important epigenetic enzyme involved in gene regulation. This discovery represents a significant advancement in understanding the compound's molecular mechanisms and potential applications in epigenetic drug discovery programs.
The compound's role as a natural lysine-specific demethylase 1 inhibitor has opened new avenues for research into epigenetic regulation mechanisms in cancer therapy, particularly for mixed lineage leukemia-rearranged leukemia treatment. Research has demonstrated that higenamine significantly increases expression of lysine-specific demethylase 1 substrates and induces cellular differentiation in specific leukemia cell lines, providing valuable insights into its potential therapeutic mechanisms. These findings have established higenamine as an important lead compound for the development of more selective and potent lysine-specific demethylase 1 inhibitors.
Beyond its epigenetic regulatory functions, this compound has attracted attention for its antibacterial properties against specific pathogens. Recent screening of natural product libraries identified higenamine as an effective antibacterial agent against Fusobacterium nucleatum, a bacterium closely associated with colorectal cancer development. This discovery has led to the development of higenamine derivatives with enhanced antibacterial activity, demonstrating the compound's value as a starting point for antimicrobial drug development.
The compound's significance extends to structural biology and crystallography research, where detailed analyses of this compound crystals have provided valuable insights into molecular packing arrangements and hydrogen bonding networks. These structural studies have contributed to understanding the relationship between molecular conformation and biological activity, informing drug design strategies and structure-activity relationship investigations. The crystallographic data has also facilitated comparative studies with related benzylisoquinoline alkaloids, advancing knowledge of this important compound class.
Table 3. Research Applications of this compound
| Research Area | Application | Key Findings | Reference Impact |
|---|---|---|---|
| Epigenetic Regulation | Lysine-specific demethylase 1 inhibition | Selective enzyme inhibition and cellular effects | High impact in cancer research |
| Antibacterial Research | Anti-Fusobacterium nucleatum activity | Specific pathogen targeting | Emerging therapeutic potential |
| Structural Biology | Crystallographic analysis | Molecular conformation and bonding | Fundamental understanding |
| Natural Product Chemistry | Plant source identification | Multiple plant species contain compound | Broad botanical significance |
| Pharmacological Studies | Adrenergic receptor interactions | Beta-2 agonist activity characterization | Established pharmacological profile |
Properties
CAS No. |
63604-85-3 |
|---|---|
Molecular Formula |
C16H19BrNO3+ |
Molecular Weight |
353.236 |
IUPAC Name |
[4-[(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]phenyl]oxidanium;bromide |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/p+1 |
InChI Key |
KNUKFIRMGSQPEM-UHFFFAOYSA-O |
SMILES |
C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)[OH2+].[Br-] |
Synonyms |
1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; _x000B_(+/-)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6,7-isoquinolinediol Hydrobromide; (+/-)-O-demethyl-Coclaurine Hydrobromide; (RS)-Norcoclaurine Hydrobromide; (+/-) |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization-Reduction-Deprotection Pathway
The most widely documented method involves a four-step synthesis starting from 2-(3,4-dimethoxyphenyl)ethylamine (Fig. 1). Key stages include:
Step 1: Condensation-Cyclization
-
Reagents : 4-Methoxyphenylacetic acid, phosphorus oxychloride (POCl₃), triethylamine (TEA), dichloromethane (DCM).
-
Conditions : 0–5°C, 7 hours.
-
Mechanism : POCl₃ acts as both acylating agent and cyclization catalyst, forming 1-(4-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Yield : ~90% (crude), with purity >98.5% after recrystallization.
Step 2: Sodium Borohydride Reduction
-
Reagents : Sodium borohydride (NaBH₄), methanol.
-
Conditions : Ice bath, 2 hours.
-
Outcome : Reduces the dihydroisoquinoline to the tetrahydroisoquinoline derivative.
Step 3: Deprotection with Hydrobromic Acid
Table 1: Reaction Parameters for Condensation-Cyclization Pathway
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | POCl₃, TEA, 4-MPA | DCM | 0–5°C | 7h | 90 |
| 2 | NaBH₄ | Methanol | 0°C | 2h | 85 |
| 3 | HBr | H₂O | 110°C | 5h | 73 |
Grignard Reaction-Based Synthesis
An alternative route employs Grignard reagents to construct the isoquinoline backbone:
Step 1: Formation of Grignard Reagent
-
Reagents : Magnesium, iodine, 4-bromoveratrole.
-
Conditions : Tetrahydrofuran (THF), reflux.
Step 2: Coupling with Nitrile Intermediate
-
Reagents : β-(3,4-Dimethoxyphenyl)propionitrile.
-
Mechanism : Nucleophilic addition followed by acid hydrolysis to form a ketone intermediate.
Step 3: Cyclization and Demethylation
Table 2: Comparison of Synthetic Pathways
| Parameter | Condensation-Cyclization | Grignard |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (%) | 56 | 40 |
| Key Catalyst | POCl₃ | Mg/I₂ |
| Environmental Impact | Low (closed-system) | Moderate |
| Scalability | Industrial | Laboratory |
Optimization Strategies
Catalytic Efficiency in Cyclization
POCl₃ outperforms thionyl chloride (SOCl₂) in cyclization yields (90% vs. 75%) due to its dual role as a Lewis acid and dehydrating agent. Excess POCl₃ (1.5–2.0 eq) ensures complete conversion without side-product formation.
Solvent Selection for Reduction
Methanol is optimal for NaBH₄-mediated reduction, achieving 85% yield versus 70% in ethanol. Polar aprotic solvents like DMF lead to <50% yield due to reduced hydride accessibility.
Deprotection Agent Screening
Hydrobromic acid (48.5%) provides superior demethylation efficiency compared to boron tribromide (BBr₃), with fewer side reactions and easier workup. BBr₃, while effective, requires strict anhydrous conditions and generates hazardous waste.
Challenges and Solutions
Byproduct Formation During Cyclization
Issue : Over-acylation at the ethylamine group.
Solution : Controlled addition of POCl₃ at 0–5°C minimizes electrophilic side reactions.
Low Reduction Efficiency
Issue : Incomplete reduction of the dihydroisoquinoline ring.
Solution : Incremental NaBH₄ addition under ice-cooling prevents exothermic decomposition.
Purification Difficulties
Issue : Co-elution of this compound with demethylation byproducts.
Solution : Recrystallization from water/HCl (1:4 v/v) yields >99% purity.
Emerging Methodologies
Enzymatic Demethylation
Recent studies propose using cytochrome P450 enzymes for selective demethylation, though yields remain suboptimal (<30%).
Flow Chemistry Applications
Continuous-flow systems reduce reaction times by 50% (e.g., cyclization in 3.5 hours vs. 7 hours batch).
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions: Higenamine Hydrobromide undergoes various chemical reactions, including:
Oxidation: Higenamine can act as an antioxidant, undergoing oxidation reactions to neutralize free radicals.
Reduction: It can participate in reduction reactions, particularly in biological systems where it acts as a reducing agent.
Substitution: Higenamine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of higenamine .
Scientific Research Applications
Pharmacological Applications
Higenamine hydrobromide exhibits multiple pharmacological effects, primarily through its action on adrenergic receptors. Its applications can be categorized into several key areas:
Cardiovascular Health
Higenamine has been extensively studied for its effects on heart diseases. It has demonstrated the ability to:
- Improve energy metabolism in cardiomyocytes.
- Alleviate heart failure and reduce cardiac ischemia/reperfusion injury.
- Attenuate pathological cardiac fibrosis and dysfunction.
The pharmacological mechanisms include:
- Regulation of the LKB1/AMPKα/Sirt1 pathway.
- Modulation of the β2-adrenergic receptor/PI3K/AKT signaling cascade.
- Induction of heme oxygenase-1, which has protective effects against oxidative stress .
Table 1: Summary of Cardiovascular Effects of this compound
| Effect | Mechanism of Action |
|---|---|
| Improves cardiomyocyte metabolism | Enhances LKB1/AMPKα/Sirt1 signaling |
| Reduces ischemia/reperfusion injury | Modulates β2-AR/PI3K/AKT pathway |
| Attenuates cardiac fibrosis | Suppresses TGF-β1/Smad signaling |
| Protects against oxidative stress | Induces heme oxygenase-1 |
Diagnostic Applications
This compound is used clinically as a cardiac stress test agent for radionuclide myocardial perfusion imaging. It assists in diagnosing coronary artery stenosis and myocardial ischemia, demonstrating specificity and safety in clinical trials approved by the China Food and Drug Administration .
Metabolic Effects
Recent studies have shown that higenamine can enhance glucose uptake in muscle tissues and reduce pulmonary inflammation, indicating its potential utility in metabolic disorders .
Table 2: Metabolic Effects of this compound
| Metabolic Effect | Observations |
|---|---|
| Increases glucose uptake | Enhances muscle metabolism |
| Reduces pulmonary inflammation | Potential therapeutic role in respiratory diseases |
Performance Enhancement
Higenamine is often discussed in the context of sports performance due to its stimulant effects. It acts as a β-adrenergic receptor agonist, which can lead to increased heart rate and improved exercise capacity. However, its use is controversial due to potential classification as a doping agent by sports authorities .
Case Studies and Clinical Trials
Several studies have documented the efficacy and safety of this compound in various clinical settings:
- A study highlighted its role in improving cardiac function in patients with heart failure, showing significant improvements in exercise tolerance and quality of life metrics .
- Clinical trials involving myocardial perfusion imaging have confirmed its effectiveness in diagnosing coronary artery disease with favorable safety profiles .
Table 3: Summary of Clinical Studies on this compound
Mechanism of Action
Higenamine Hydrobromide exerts its effects through multiple molecular targets and pathways:
Cardiovascular Effects: It acts as a β-adrenergic receptor agonist, increasing heart rate and contractility.
Antioxidant Activity: Higenamine exhibits antioxidant properties by neutralizing free radicals and reducing oxidative stress.
Signaling Pathways: It regulates various signaling pathways, including the LKB1/AMPKα/Sirt1 pathway, β2-adrenergic receptor/PI3K/AKT cascade, and ASK1/MAPK (ERK, P38)/NF-kB signaling pathway.
Comparison with Similar Compounds
Coclaurine Hydrobromide
- Structural Similarity: Both higenamine and coclaurine are tetrahydroisoquinoline derivatives. X-ray crystallography shows their hydrobromide salts share nearly identical bromine-binding systems and molecular conformations .
- Pharmacological Differences : Higenamine exhibits stronger β-adrenergic stimulating activity than coclaurine, attributed to subtle differences in hydrogen-bonding networks and electron density distribution .
| Property | Higenamine Hydrobromide | Coclaurine Hydrobromide |
|---|---|---|
| β-Adrenergic Activity | High (EC₅₀: 0.127 µg/mL) | Moderate |
| Clinical Use | Cardiac imaging | Limited research |
Dobutamine Hydrochloride
- Mechanistic Overlap : Both compounds are β₁-AR agonists used to enhance cardiac output. Higenamine also activates β₂-AR, contributing to vasodilation and reduced smooth muscle tension .
- Key Differences: Duration of Action: Higenamine’s inotropic effects are shorter-lived than dobutamine’s, with 94% elimination within 30 minutes post-IV administration . Receptor Selectivity: Dobutamine is β₁-selective, while higenamine is non-selective, acting on α- and β-AR subtypes .
| Parameter | This compound | Dobutamine Hydrochloride |
|---|---|---|
| Half-Life (IV) | ~30 minutes | ~2 minutes |
| Receptor Targets | β₁, β₂, α₁, α₂ | Primarily β₁ |
| Clinical Application | Diagnostic imaging | Acute heart failure |
(S)- and (R)-Higenamine Isomers
- Stereochemical Complexity : Natural higenamine exists as a racemate or enriched in the (R)-isomer, despite biosynthesis favoring the (S)-form .
- Analytical Challenges: NMR cannot distinguish isomers due to overlapping spectral properties. HPLC methods are required for separation .
- Pharmacological Implications : The (S)-isomer is commercially available (e.g., (S)-Higenamine hydrobromide, MedChemExpress) and linked to β₂-AR-mediated cardioprotection .
Higenamine Hydrochloride
- Salt Form Comparison: The hydrochloride salt (C₁₆H₁₈ClNO₃) is more water-soluble and stable than the hydrobromide form, making it preferred for clinical formulations .
- Regulatory Status : Approved in China for cardiac stress testing, whereas the hydrobromide form remains under evaluation .
| Property | This compound | Higenamine Hydrochloride |
|---|---|---|
| Solubility | Moderate | High |
| Stability | Less stable | High |
| Regulatory Approval | Preclinical/Clinical trials | Approved in China |
Norcoclaurine (Higenamine Free Base)
- Identity: Norcoclaurine is the free base form of higenamine (C₁₆H₁₇NO₃), identical in structure but lacking the hydrobromide salt.
- Bioactivity : Both forms share β-AR agonist activity, but the salt forms enhance solubility and pharmacokinetic profiles .
Unique Mechanisms and Regulatory Considerations
- Antioxidant Properties : Higenamine’s protonated N-atom enables pH-dependent antioxidant effects via electron/proton transfer, outperforming Trolox in radical scavenging assays .
- Anti-Apoptotic Effects : β₂-AR/PI3K/AKT signaling mediates higenamine’s cardioprotection, reducing ischemia/reperfusion-induced apoptosis .
- Doping Concerns : Prohibited by WADA (≥10 ng/mL urinary threshold) due to β₂-AR agonist effects. Detection requires LC-MS/MS to avoid false negatives from metabolites .
Q & A
Q. What molecular techniques resolve uncertainties in Higenamine’s receptor selectivity and downstream signaling?
- Techniques : CRISPR/Cas9-mediated β2-AR knockout in cardiomyocytes or HEK293 cells. Phosphoproteomics identifies AKT/ERK phosphorylation dynamics.
- Implications : Conflicting reports on β1-AR vs. β2-AR activation highlight the need for isoform-specific probes .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
